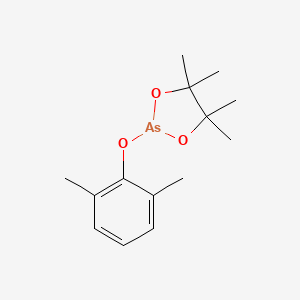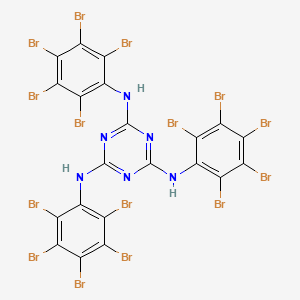
Methyl (2R)-2-hydroxytricosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-hydroxytricosanoate is a long-chain fatty acid ester It is a derivative of tricosanoic acid, where the hydroxyl group is attached to the second carbon in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-hydroxytricosanoate typically involves the esterification of (2R)-2-hydroxytricosanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
(2R)-2-hydroxytricosanoic acid+methanolacid catalystMethyl (2R)-2-hydroxytricosanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-hydroxytricosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of (2R)-2-oxotricosanoate.
Reduction: Formation of (2R)-2-hydroxytricosanol.
Substitution: Formation of (2R)-2-chlorotricosanoate.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-hydroxytricosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-2-hydroxytricosanoate involves its interaction with biological membranes. The hydroxyl group allows for hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-2-hydroxyhexadecanoate: A shorter chain analog with similar chemical properties but different biological activities.
Methyl (2R)-2-hydroxyoctadecanoate: Another analog with an 18-carbon chain, used in similar applications but with distinct physical properties.
Uniqueness
Methyl (2R)-2-hydroxytricosanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous, such as in the formulation of high-performance lubricants and surfactants.
Propiedades
Número CAS |
641637-48-1 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-hydroxytricosanoate |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3/t23-/m1/s1 |
Clave InChI |
CVDOLGNPMWRXBI-HSZRJFAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)


